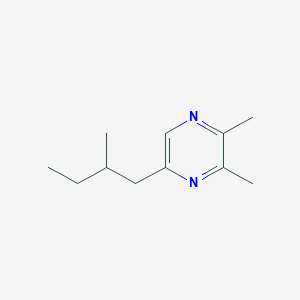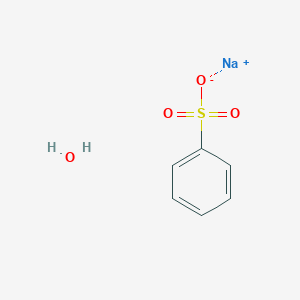![molecular formula C16H25N3O2 B3057030 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline CAS No. 761440-91-9](/img/structure/B3057030.png)
2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline
Vue d'ensemble
Description
2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline is a complex organic compound that features both morpholine and piperidine functional groups. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline typically involves multi-step organic reactions. A common approach might include:
Formation of the aniline core: Starting with a suitable aromatic precursor, nitration followed by reduction can introduce the aniline group.
Introduction of the piperidine ring: This can be achieved through nucleophilic substitution reactions.
Morpholine ring attachment: The morpholine group can be introduced via amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for scale, including considerations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or piperidine moieties.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Applications De Recherche Scientifique
2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor interactions due to its structural features.
Medicine: Possible development as a pharmaceutical agent, particularly in targeting neurological pathways.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action would depend on its specific biological target. For instance, if it acts on a receptor, it might mimic or inhibit the natural ligand, affecting downstream signaling pathways. The piperidine and morpholine rings could interact with various molecular targets, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Morpholinyl)-1-piperidine: Shares the morpholine and piperidine rings but lacks the methyloxy and aniline groups.
2-(Methyloxy)-4-aniline: Lacks the morpholine and piperidine rings.
4-(4-Morpholinyl)-aniline: Lacks the piperidine ring.
Uniqueness
2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not seen in simpler analogs.
Propriétés
IUPAC Name |
2-methoxy-4-(4-morpholin-4-ylpiperidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-20-16-12-14(2-3-15(16)17)18-6-4-13(5-7-18)19-8-10-21-11-9-19/h2-3,12-13H,4-11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGIRDWDQHZNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)N3CCOCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725824 | |
| Record name | 2-Methoxy-4-[4-(morpholin-4-yl)piperidin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761440-91-9 | |
| Record name | 2-Methoxy-4-[4-(morpholin-4-yl)piperidin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















